PSA and LogP Differentiation vs. N-Benzyl-2-nitrobenzenesulfonamide (CAS 42060-32-2)
The ortho-methoxy substitution in N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide increases the topological polar surface area (PSA) relative to the unsubstituted N-benzyl analog (CAS 42060-32-2) while maintaining nearly identical lipophilicity. The target compound has a calculated PSA of 109.6 Ų and LogP of 4.08 [1], compared with PSA 100.37 Ų and LogP 4.07 for N-benzyl-2-nitrobenzenesulfonamide [2]. This PSA increase of approximately 9.2 Ų is attributable to the additional methoxy oxygen and has implications for membrane permeability predictions, where PSA values above 90 Ų are associated with reduced passive transcellular absorption but favorable oral bioavailability when kept below 140 Ų [3].
| Evidence Dimension | Calculated topological polar surface area (PSA) and partition coefficient (LogP) |
|---|---|
| Target Compound Data | PSA = 109.6 Ų; LogP = 4.08 |
| Comparator Or Baseline | N-Benzyl-2-nitrobenzenesulfonamide (CAS 42060-32-2): PSA = 100.37 Ų; LogP = 4.07 |
| Quantified Difference | ΔPSA = +9.23 Ų (9.2% increase); ΔLogP = +0.01 (negligible difference in lipophilicity) |
| Conditions | Calculated values from Chemsrc/Molbase databases using standard computational methods |
Why This Matters
The distinct PSA value places the target compound in a different predicted permeability class than its N-benzyl analog, which directly affects its suitability for cell-based assays and in vivo studies where passive membrane diffusion is a critical parameter.
- [1] Chemsrc. N-[(2-methoxyphenyl)methyl]-2-nitrobenzenesulfonamide (CAS 349099-29-2): PSA = 109.60000, LogP = 4.07680. Available at: https://m.chemsrc.com/mip/cas/349099-29-2_796479.html View Source
- [2] Molbase. N-Benzyl-2-nitrobenzenesulfonamide (CAS 42060-32-2): PSA = 100.37, LogP = 4.0682. Data aggregated from qiye.molbase.cn. Accessed 2026. View Source
- [3] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. View Source
